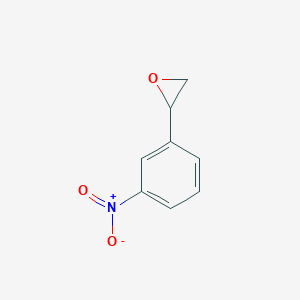

2-(3-Nitrophenyl)oxirane

Description

Significance of Epoxides as Versatile Building Blocks in Contemporary Chemical Synthesis

Epoxides, also known as oxiranes, are a class of three-membered cyclic ethers that hold a prominent position in the field of organic chemistry. numberanalytics.comnumberanalytics.com Their structure, which consists of an oxygen atom bonded to two adjacent carbon atoms, creates a strained ring, rendering them highly reactive intermediates. numberanalytics.comyoutube.com This inherent reactivity makes epoxides exceptionally valuable in organic synthesis, as they can readily undergo ring-opening reactions with a wide array of nucleophiles, acids, and bases. numberanalytics.comyoutube.com This versatility allows for their conversion into a diverse range of functional groups, facilitating the construction of complex molecular architectures with a high degree of regio- and stereoselectivity. numberanalytics.com

The importance of epoxides extends across various scientific and industrial domains. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. numberanalytics.comorientjchem.org For instance, the controlled opening of a chiral epoxide can be a key step in establishing the stereochemistry of a biologically active molecule. numberanalytics.com Furthermore, in materials science, epoxides are the fundamental monomers for producing epoxy resins, which are widely used in adhesives, coatings, and composites. numberanalytics.comorientjchem.org The synthesis of epoxides is typically achieved through the oxidation of alkenes, often using peracids like meta-chloroperbenzoic acid (mCPBA), or through methods like asymmetric epoxidation to produce specific enantiomers. numberanalytics.comorientjchem.org

Overview of Aryl-Substituted Oxiranes in Organic Chemistry Research

Aryl-substituted oxiranes are a specific subclass of epoxides where at least one of the carbon atoms of the oxirane ring is attached to an aromatic ring. These compounds are significant building blocks in organic synthesis because the aryl group can influence the epoxide's reactivity and provide a scaffold for further molecular elaboration. acs.orgresearchgate.net The synthesis of aryl-substituted epoxides can be accomplished through several methods, including the epoxidation of vinylarenes or the reaction of aryl aldehydes or ketones with sulfur ylides (Corey-Chaykovsky reaction). acs.org

Research into aryl-substituted oxiranes has revealed their utility in various synthetic transformations. They can undergo palladium-catalyzed isomerization to selectively form benzylic aldehydes or ketones. acs.org Furthermore, the acid-catalyzed rearrangement of aryl-substituted epoxides is a known method for generating carbonyl compounds, with the migratory aptitude of the substituents playing a key role in the reaction outcome. rsc.orgacs.org The presence of the aryl group can also activate the benzylic C-O bond of the epoxide, making it more susceptible to cleavage. acs.org This reactivity has been harnessed in the synthesis of complex molecules, including natural products like (-)-mesembrine, where the regioselective opening of an aryl-substituted epoxide is a critical step. nih.gov

Unique Reactivity Profile of the Oxirane Ring and Nitroaryl Moiety in 2-(3-Nitrophenyl)oxirane

The compound this compound possesses a distinct reactivity profile due to the combined electronic effects of the strained oxirane ring and the electron-withdrawing nitroaryl group. The oxirane ring itself is primed for nucleophilic attack due to ring strain. youtube.com The attached 3-nitrophenyl group significantly influences the molecule's electronic properties. The nitro group is a strong deactivating group, withdrawing electron density from the phenyl ring through resonance and inductive effects.

This electronic modification impacts the reactivity of the epoxide ring. For instance, in acid-catalyzed ring-opening reactions, the initial protonation of the epoxide oxygen is a key step. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the epoxide. The presence of the nitrophenyl group can influence the regioselectivity of this attack. rsc.org Research on related 2-substituted-3-(2-nitrophenyl)oxiranes has shown they can undergo novel acid-catalyzed rearrangements to form complex heterocyclic structures like oxalamides. rsc.orgrsc.org This suggests that the interplay between the epoxide and the nitroaryl moiety can lead to complex reaction cascades, including rearrangements and intramolecular cyclizations. researchgate.net The nitro group itself can also be a site of chemical transformation, for example, reduction to an amino group, further expanding the synthetic utility of this class of compounds. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 20697-05-6 | biosynth.com |

| Molecular Formula | C₈H₇NO₃ | biosynth.com |

| Molecular Weight | 165.15 g/mol | biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZFDVJTIOLMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Nitrophenyl Oxirane

Direct Epoxidation Routes

Direct epoxidation of 3-nitrostyrene (B1585535) represents the most straightforward approach to 2-(3-nitrophenyl)oxirane. This method involves the direct conversion of the alkene double bond into an epoxide ring.

Stereoselective Epoxidation of Electron-Deficient Alkenes (e.g., via meta-Chloroperbenzoic Acid)

The epoxidation of alkenes using peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA), is a classic and widely used method. ic.ac.ukmasterorganicchemistry.comorientjchem.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. ic.ac.ukmasterorganicchemistry.com For electron-deficient alkenes like 3-nitrostyrene, the presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the double bond, making the reaction slower compared to electron-rich alkenes. ic.ac.uk However, the use of more reactive peroxyacids or appropriate reaction conditions can overcome this challenge. edurev.in The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the resulting epoxide to a diol. libretexts.org

The general mechanism involves the electrophilic attack of the peroxyacid on the alkene, forming a cyclic transition state. libretexts.org This concerted process ensures that both C-O bonds of the epoxide are formed on the same face of the original double bond, resulting in a syn addition. masterorganicchemistry.comedurev.in

A typical procedure involves dissolving 1-allyl-3-nitrobenzene (B8660054) in a dry solvent like dichloromethane, cooling the mixture, and then adding m-CPBA. nih.gov The reaction is stirred until completion and then quenched, followed by extraction and purification to yield 2-(3-nitrobenzyl)oxirane. nih.gov

Catalytic Asymmetric Epoxidation Strategies

Achieving enantioselectivity in the epoxidation of styrenes, including those with electron-withdrawing groups, is a significant area of research. nih.govoup.com Chiral catalysts are employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the epoxide over the other.

Various catalytic systems have been developed for the asymmetric epoxidation of styrenes. These include chiral porphyrin and salen complexes, which have been extensively studied. nih.govresearchgate.net For instance, chiral ruthenium(II) Schiff base complexes have been used for the catalytic enantioselective epoxidation of substituted styrenes, including 3-nitrostyrene, with iodosylbenzene as the oxidant, achieving high enantiomeric excess (ee). researchgate.net The enantioselectivity in these systems is often influenced by electronic effects, where interactions between the catalyst and the substrate direct the approach of the oxidant. nih.gov

Another approach involves the use of chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone. nih.gov While high enantioselectivity has been achieved for many styrenes using this method, the results for nitrostyrenes have sometimes been lower, which can be attributed to frontier orbital mismatching. nih.govoup.com The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is another powerful method for the asymmetric epoxidation of various alkenes, including styrenes. harvard.edu

The development of these catalytic strategies provides a pathway to enantiomerically enriched this compound, which is crucial for the synthesis of chiral pharmaceuticals and other bioactive molecules.

Rearrangement-Based Syntheses

Rearrangement reactions offer alternative and often innovative routes to substituted oxiranes, including this compound. These methods typically involve the transformation of a different cyclic or acyclic precursor.

Acid-Catalyzed Rearrangement of Substituted Oxiranes

Acid-catalyzed rearrangements can be employed in the synthesis of oxirane derivatives. While often used to open epoxide rings, specific substrates can undergo rearrangements that lead to the formation of a different oxirane. For instance, the Meinwald rearrangement classically describes the acid-catalyzed conversion of epoxides to carbonyl compounds. rsc.orgrsc.org However, the principles of acid-catalyzed bond migration can be applied in more complex systems.

In the context of this compound, a relevant transformation involves the rearrangement of a related substituted oxirane. For example, studies on the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes have shown that the substitution pattern on the oxirane ring and the nature of the acid catalyst dictate the reaction outcome. rsc.orgrsc.org These reactions can be highly selective, leading to specific products through controlled migration of substituents.

Novel Rearrangement Sequences from Oxirane Carboxamide Derivatives

Recent research has uncovered novel rearrangement sequences starting from oxirane carboxamide derivatives that can lead to compounds structurally related to this compound. A notable example is the acid-catalyzed rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides. rsc.orgrsc.orgrsc.org This reaction proceeds through a cascade of events, initiated by a Meinwald-type rearrangement to form a ketone intermediate. rsc.orgresearchgate.net This is followed by a transformation of the carbonyl group and migration of an active methylene (B1212753) group. rsc.orgrsc.org

While this specific rearrangement leads to N-(2-carboxyaryl)oxalamides, the study highlights the potential of using functionalized oxiranes as precursors in complex rearrangement pathways. rsc.orgrsc.org The mechanistic insights gained from these studies, often supported by DFT calculations, are valuable for designing new synthetic routes by modifying the functional groups on the oxirane ring. nih.govresearchgate.net

Multi-Step Synthetic Approaches

In addition to direct epoxidation and rearrangement reactions, this compound can also be synthesized through multi-step sequences. These approaches often provide greater flexibility in introducing various functional groups and controlling stereochemistry.

One common multi-step strategy involves the synthesis of a halohydrin intermediate followed by intramolecular cyclization. For example, (R)-2-bromo-1-(3-nitrophenyl)ethan-1-ol can be converted to (R)-2-(3-nitrophenyl)oxirane. lookchem.com This method relies on the base-promoted deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the adjacent halide, forming the oxirane ring.

Another multi-step approach could involve the initial synthesis of a precursor molecule that already contains the nitrophenyl group, followed by the construction of the oxirane ring in a later step. For instance, a synthetic route might start with 3-nitrobenzaldehyde (B41214), which is converted to 3-nitrostyrene, and then subsequently epoxidized as described in the direct epoxidation section.

These multi-step syntheses, while potentially longer, offer the advantage of being able to utilize a wider range of starting materials and reaction types to achieve the final target molecule.

Construction from Chalcone (B49325) Precursors via Oxidative Methods

A prominent route to this compound and its derivatives involves the epoxidation of a chalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that can be readily synthesized through the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) with an acetophenone. nih.gov For the synthesis of the precursor to this compound, 3-nitrobenzaldehyde is condensed with acetophenone.

The subsequent conversion of the chalcone's carbon-carbon double bond to an epoxide ring is typically achieved through oxidative methods. The Weitz-Scheffer reaction, which employs hydrogen peroxide under alkaline conditions, is a classic and effective method for this transformation. mdpi.com The reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone system, followed by intramolecular cyclization to form the epoxide ring.

Another established method for the epoxidation of chalcones is the Darzens condensation, which can produce chalcone oxides. nih.gov Research has shown that the reaction of m-nitrobenzaldehyde and phenacyl bromide in the presence of a base like sodium ethoxide yields trans-3-(3-nitrophenyl)oxiran-2-ylmethanone, a substituted chalcone oxide. nih.gov These chalcone oxides are valuable intermediates in the synthesis of flavonoids and other biologically significant molecules. nih.gov

| Precursor | Reagents | Method | Product | Reference |

| (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | Hydrogen Peroxide, NaOH | Weitz-Scheffer Epoxidation | 3-(3-Nitrophenyl)oxiran-2-ylmethanone | mdpi.com |

| 3-Nitrobenzaldehyde, Acetophenone | Base (e.g., NaOH, KOH) | Claisen-Schmidt Condensation | (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | nih.gov |

| 3-Nitrobenzaldehyde, Phenacyl bromide | Sodium Ethoxide | Darzens Condensation | trans-3-(3-Nitrophenyl)oxiran-2-ylmethanone | nih.gov |

Utilization of α-Brominated Methyl Phenyl Ketone Derivatives

An alternative and widely used strategy for synthesizing this compound employs α-brominated ketone derivatives. A key starting material for this route is 2-bromo-1-(3-nitrophenyl)ethanone, also known as α-bromo-3-nitroacetophenone or 3-nitrophenacyl bromide. nist.gov

The synthesis can commence from the commercially available 3-nitroacetophenone, which is subjected to bromination. The reaction with bromine, often in a solvent like ethanol, yields the α-brominated ketone. rsc.org This intermediate is then reacted with benzaldehyde in a Darzens condensation reaction. In the presence of a base, such as sodium ethoxide, the α-halo ketone is deprotonated to form an enolate, which then attacks the aldehyde. The resulting halohydrin intermediate undergoes an internal SN2 reaction to form the epoxide ring.

A detailed synthetic pathway described in the literature starts with 3-bromoacetophenone, which is first nitrated using a mixture of nitric acid and sulfuric acid. acs.org The resulting 1-(3-Bromo-5-nitrophenyl)ethanone is then brominated with Br₂. The subsequent step involves reduction of the keto group with sodium borohydride (B1222165) (NaBH₄), followed by an in situ cyclization under basic conditions (NaOH) to furnish the desired oxirane. acs.org This method highlights a multi-step but effective approach to substituted nitrophenyl oxiranes.

| Starting Material | Reaction Steps | Key Intermediates | Product | Reference |

| 3-Nitroacetophenone | 1. Bromination (Br₂) | 2-Bromo-1-(3-nitrophenyl)ethanone | This compound | nist.govrsc.org |

| 3-Bromoacetophenone | 1. Nitration (HNO₃, H₂SO₄)2. Bromination (Br₂)3. Reduction (NaBH₄)4. Cyclization (NaOH) | 1-(3-Bromo-5-nitrophenyl)ethanone, 2-Bromo-1-(3-bromo-5-nitrophenyl)ethan-1-one | 2-(3-Bromo-5-nitrophenyl)oxirane | acs.org |

Enantioselective Radical Strategies

The development of enantioselective synthetic methods is crucial for producing specific stereoisomers of chiral molecules like this compound, which is of significant interest in pharmaceutical and materials science. While traditional methods often yield racemic mixtures, modern catalytic approaches, including radical strategies, offer pathways to optically pure compounds.

Cobalt(II)-based metalloradical catalysis (MRC) has emerged as a powerful tool for controlling enantioselectivity in radical reactions. nih.gov These systems can activate substrates to generate radical intermediates that participate in stereocontrolled bond-forming events. For instance, enantioselective intramolecular C-H amination and alkylation have been successfully achieved using chiral porphyrin ligands to control the stereochemical outcome. nih.govrsc.orgnih.gov While a direct application to the synthesis of this compound via a radical pathway is not extensively documented, the principles are applicable. A hypothetical strategy could involve the enantioselective radical cyclization of a precursor containing the nitrophenyl moiety.

A more established enantioselective route to related epoxides involves the asymmetric reduction of an α-haloketone precursor. google.com For example, an α-bromoacetophenone derivative can be reduced to the corresponding optically active bromohydrin using a borane (B79455) reducing agent in the presence of a chiral catalyst, such as an oxazaborolidine. The resulting chiral bromohydrin can then be cyclized to the epoxide with a base, largely retaining the stereochemical integrity established in the reduction step. This method allows for the preparation of specific enantiomers of the final epoxide product. Research has demonstrated the synthesis of (S)-2-Allyl-2-(3-nitrophenyl)oxirane, indicating that enantioselective methods for related structures are feasible. doi.org

| Strategy | Catalyst/Reagent | Key Feature | Potential Product | Reference |

| Asymmetric Reduction-Cyclization | Chiral Oxazaborolidine, Borane | Enantioselective reduction of α-bromoketone to chiral bromohydrin | Enantiopure this compound | google.com |

| Metalloradical Catalysis | Co(II) complex with chiral porphyrin ligand | Enantioselective radical cyclization | Enantiopure this compound | nih.govrsc.org |

Reactivity and Mechanistic Studies of 2 3 Nitrophenyl Oxirane

Epoxide Ring-Opening Reactions of 2-(3-Nitrophenyl)oxirane

The strained three-membered ring of this compound makes it susceptible to various ring-opening reactions. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the regiochemistry and reactivity of the epoxide, making it an interesting substrate for mechanistic studies. These reactions can be broadly categorized into nucleophilic and acid-catalyzed pathways.

Nucleophilic Ring-Opening Pathways

Under neutral or basic conditions, the ring-opening of this compound proceeds through a nucleophilic substitution (SN2) mechanism. libretexts.orgchemistrysteps.com In this pathway, a potent nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.org The high ring strain of the epoxide facilitates this reaction, even though an alkoxide is typically a poor leaving group. libretexts.org

The regioselectivity of nucleophilic attack on unsymmetrical epoxides like this compound is primarily governed by steric hindrance. stackexchange.comyoutube.com Strong nucleophiles will preferentially attack the less substituted carbon atom (C2), which is less sterically hindered. libretexts.orgyoutube.com This results in the formation of a secondary alcohol at C1 and the attachment of the nucleophile to C2.

The presence of the 3-nitro group, being an electron-withdrawing group, can also exert an electronic influence. While steric factors are generally dominant in SN2 reactions of epoxides, the electron-withdrawing nature of the nitro group can increase the electrophilicity of the benzylic carbon (C1). However, for a true SN2 mechanism under basic or neutral conditions, the attack at the less hindered C2 position is generally favored.

The nature of the nucleophile plays a crucial role in the outcome of the ring-opening reaction. Strong nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, and amines, are required to open the epoxide ring under basic or neutral conditions. libretexts.orgresearchgate.net Weaker, neutral nucleophiles like water or alcohols are generally unreactive towards the epoxide without acid catalysis. researchgate.net

The reaction conditions, including pH and solvent polarity, also have a significant impact. Basic conditions (high pH) favor the SN2 pathway by ensuring the presence of a strong, anionic nucleophile. libretexts.org Polar solvents are generally preferred as they can stabilize the charged intermediates and transition states involved in the reaction. jsynthchem.com For instance, polar aprotic solvents like DMF and DMSO can enhance the nucleophilicity of anionic nucleophiles, while polar protic solvents like ethanol or water can participate in the reaction and protonate the resulting alkoxide. jsynthchem.com

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound under Basic/Neutral Conditions

| Nucleophile (Nu⁻) | Predominant Site of Attack | Major Product Structure |

| RO⁻ (Alkoxide) | C2 (less hindered) | 2-alkoxy-1-(3-nitrophenyl)ethan-1-ol |

| R₂NH (Amine) | C2 (less hindered) | 2-(dialkylamino)-1-(3-nitrophenyl)ethan-1-ol |

| RMgX (Grignard) | C2 (less hindered) | 1-(3-nitrophenyl)propan-2-ol (for R=CH₃) |

| N₃⁻ (Azide) | C2 (less hindered) | 2-azido-1-(3-nitrophenyl)ethan-1-ol |

This table is based on general principles of epoxide ring-opening reactions as specific experimental data for this compound was not available in the search results.

While the subject compound is this compound, studies on related isomers, such as those with an ortho-nitro substituent, reveal the potential for intramolecular participation. For instance, in the case of 3-(2-nitrophenyl)-oxirane-2-carboxamides, the ortho-nitro group can be involved in a cascade rearrangement, highlighting the influence of the nitro group's position on the reaction pathway. Although a similar direct intramolecular participation is not expected for the meta-substituted this compound, the strong electron-withdrawing effect of the nitro group remains a key factor in modulating the electrophilicity of the epoxide carbons.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the ring-opening of this compound is significantly accelerated. The reaction proceeds via the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. jsynthchem.comrsc.org

The mechanism of acid-catalyzed ring-opening has characteristics of both SN1 and SN2 pathways. libretexts.org The transition state involves the breaking of a C-O bond, leading to a buildup of positive charge on the carbon atom. The nucleophile then attacks this partially positive carbon. libretexts.org

For this compound, the benzylic carbon (C1) is better able to stabilize a positive charge due to its proximity to the phenyl ring. Consequently, under acidic conditions, weak nucleophiles will preferentially attack the more substituted benzylic carbon. jsynthchem.com This is in contrast to the regioselectivity observed under basic conditions. The stereochemical outcome is still a trans-addition of the nucleophile and the hydroxyl group.

Table 2: Predicted Regioselectivity of Acid-Catalyzed Ring-Opening of this compound

| Nucleophile (Nu-H) | Predominant Site of Attack | Major Product Structure |

| H₂O/H⁺ | C1 (more substituted) | 1-(3-nitrophenyl)ethane-1,2-diol |

| ROH/H⁺ | C1 (more substituted) | 1-alkoxy-1-(3-nitrophenyl)ethan-2-ol |

| HX (anhydrous) | C1 (more substituted) | 1-halo-1-(3-nitrophenyl)ethan-2-ol |

This table is based on general principles of acid-catalyzed epoxide ring-opening as specific experimental data for this compound was not available in the search results.

Under anhydrous acidic conditions, particularly with Lewis acids, aryl-substituted epoxides like this compound can undergo a Meinwald rearrangement. researchgate.netresearchgate.net This is an isomerization reaction that converts the epoxide into a carbonyl compound. researchgate.net The reaction is initiated by the coordination of a Lewis acid to the epoxide oxygen, followed by the cleavage of the C1-O bond to form a carbocationic intermediate. nih.govacs.org A subsequent 1,2-hydride shift from C2 to C1 leads to the formation of 3-nitrophenylacetaldehyde.

The Meinwald rearrangement can be a key step in more complex cascade reactions. researchgate.net Depending on the substrate and reaction conditions, the initially formed aldehyde can undergo further transformations. For instance, in the presence of suitable nucleophiles and catalysts, the aldehyde could participate in subsequent condensation or cyclization reactions. The study of such cascade sequences is an active area of research in synthetic organic chemistry. baranlab.org

Role of Lewis Acids in Catalytic Transformations

Lewis acids play a crucial role in activating the oxirane ring of this compound, facilitating its transformation through various reaction pathways. The primary mode of action involves the coordination of the Lewis acid to the lone pair of electrons on the epoxide oxygen atom. This coordination polarizes the carbon-oxygen bonds, rendering the ring more susceptible to nucleophilic attack and rearrangement. core.ac.ukmasterorganicchemistry.com This activation transforms the poor hydroxyl leaving group into a much better one, significantly lowering the activation energy for ring-opening.

The regioselectivity of the ring-opening is highly dependent on the reaction conditions and the structure of the epoxide. In the case of aryl-substituted epoxides like this compound, the benzylic carbon is electronically activated. Under acidic conditions, the reaction mechanism often exhibits characteristics of both SN1 and SN2 pathways. libretexts.orgiicbe.org A partial positive charge develops on the more substituted carbon (the benzylic carbon), which can be stabilized by the adjacent phenyl ring. Consequently, nucleophilic attack predominantly occurs at this benzylic position. iicbe.orgyoutube.com

Common Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective in promoting these transformations. rsc.orgyoutube.com For instance, the treatment of aryl epoxides with Lewis acids can lead to isomerization, yielding carbonyl compounds. This rearrangement proceeds through a mechanism that may involve a hydride or alkyl shift following the initial C-O bond cleavage. core.ac.ukmasterorganicchemistry.com The stability of the resulting carbocation-like intermediate dictates the migratory aptitude of the substituents.

The table below summarizes the outcomes of Lewis acid-catalyzed transformations on aryl epoxides, which serve as models for the reactivity of this compound.

| Catalyst | Substrate | Product(s) | Key Findings |

| BF₃·OEt₂ | Styrene (B11656) Oxide | Phenylacetaldehyde | Promotes rearrangement via hydride shift. core.ac.uk |

| ZnCl₂ | Aryl Epoxides | Diols, Halohydrins | Catalyzes ring-opening with various nucleophiles. |

| AlCl₃ | Aryl Epoxides | Polymerized material, Rearrangement products | Strong Lewis acid, can lead to less selective reactions. scispace.com |

| Sc(OTf)₃ | Various Epoxides | Ring-opened products | Effective catalyst for nucleophilic addition. |

Transition Metal-Catalyzed Ring Manipulations and Isomerizations

Transition metal complexes are versatile catalysts for the isomerization and rearrangement of epoxides, including aryl-substituted oxiranes like this compound. These catalysts can offer high levels of chemo- and regioselectivity that are often difficult to achieve with traditional Lewis or Brønsted acids. The reactions typically proceed through mechanisms involving oxidative addition of the catalyst into a C-O bond of the epoxide ring.

Palladium-based catalysts, for example, have been shown to be highly effective in the isomerization of aryl-substituted epoxides to carbonyl compounds. mdma.ch A catalytic system of Pd(OAc)₂ with a phosphine ligand such as tri-n-butylphosphine can selectively cleave the benzylic C-O bond, leading to the formation of the corresponding aldehyde or ketone with high regioselectivity. mdma.ch This process is believed to involve a Pd(0) active species that undergoes oxidative addition to the benzylic C-O bond, followed by β-hydride elimination and reductive elimination to yield the carbonyl product and regenerate the catalyst.

Another significant transformation is the isomerization of epoxides to allylic alcohols. A dual catalytic system involving titanium (Ti) and cobalt (Co) has been developed for this purpose. chemrxiv.orgresearchgate.net In this bimetallic radical redox-relay mechanism, a Ti(III) complex initiates a homolytic, reductive ring-opening of the epoxide to generate a carbon-centered radical. Subsequent hydrogen atom transfer (HAT) mediated by a cobalt-hydride complex yields the allylic alcohol and regenerates the active catalysts. chemrxiv.org This method provides access to a different class of products compared to Lewis acid-mediated rearrangements.

The table below presents data on transition metal-catalyzed isomerizations of representative aryl epoxides.

| Catalyst System | Substrate | Major Product | Yield (%) |

| Pd(OAc)₂ / P(n-Bu)₃ | 2-Phenyl-2,3,3-trimethyloxirane | 2,2-Dimethyl-1-phenyl-1-propanone | 94% mdma.ch |

| Pd(OAc)₂ / PPh₃ | trans-Stilbene Oxide | Deoxybenzoin | 98% mdma.ch |

| TiCl₄ / CoCl₂ / Mn | Cyclohexene Oxide | 2-Cyclohexen-1-ol | ~80% (Analogous System) chemrxiv.org |

| (bpy)NiCl₂ / Chiral Titanocene | meso-Epoxides | trans-β-Arylcycloalkanols | 57-99% acs.org |

Transformations Involving the Nitro Group

Selective Reduction of the Nitro Group in the Presence of the Epoxide Ring

A significant challenge in the chemistry of this compound is the selective reduction of the nitro group to an amine without affecting the highly reactive epoxide ring. The epoxide functionality is susceptible to cleavage under many standard reduction conditions, particularly those involving strong acids, bases, or certain metal hydrides. mdpi.com Therefore, chemoselective methods are required to achieve the desired transformation.

Catalytic hydrogenation is a common method for nitro group reduction, but the choice of catalyst and conditions is critical to preserve the oxirane ring. For instance, initial attempts to hydrogenate a similar nitrophenol epoxide using various catalysts often resulted in significant reductive ring-opening of the epoxide. mdpi.com However, success was achieved using a Platinum on carbon (Pt/C) catalyst in tetrahydrofuran (THF) under a hydrogen atmosphere (4 bar). This system allowed for the selective hydrogenation of the nitro group to the corresponding aniline while leaving the epoxide intact. mdpi.com

Other methodologies for the selective reduction of nitroarenes could potentially be applied. These include transfer hydrogenation using sources like triethylsilane with a palladium catalyst or using zinc dust in a CO₂/H₂O system, which operates under mild, near-neutral conditions. rsc.org Photochemical methods, which can often be performed under neutral conditions at room temperature without the need for metal catalysts, also offer a promising avenue for this selective transformation. researchgate.netrsc.org

The table below summarizes various catalytic systems and conditions aimed at the selective reduction of nitro groups in the presence of sensitive functionalities like epoxides.

| Reagent / Catalyst | Conditions | Substrate Type | Outcome |

| Pt/C, H₂ | 4 bar H₂, THF | Nitrophenol Epoxide | Selective reduction to aniline; epoxide retained. mdpi.com |

| Pd/C, Et₃SiH | Room Temperature | Multifunctional Nitroarenes | High chemoselectivity for nitro group reduction. |

| Zn dust | CO₂/H₂O, 25 °C | Nitroarenes | Selective reduction to N-arylhydroxylamines. rsc.org |

| γ-Terpinene | 413 nm LED irradiation | Nitroarenes | Catalyst-free reduction to N-arylhydroxylamines. rsc.org |

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound, containing both a strained epoxide ring and an electrophilic nitroaromatic system, allows for a variety of intramolecular cyclization and rearrangement reactions. These transformations are often triggered by acidic or basic conditions, leading to the formation of complex heterocyclic structures.

Under acidic catalysis, the epoxide ring can be opened to generate a carbocationic intermediate. masterorganicchemistry.com This intermediate can then be trapped by an internal nucleophile or undergo rearrangement. masterorganicchemistry.com While the nitro group itself is not nucleophilic, its presence significantly influences the electronic properties of the phenyl ring. More complex pathways can involve participation of the nitro group after a preliminary rearrangement. For example, a novel acid-catalyzed rearrangement has been reported for 2-substituted-3-(2-nitrophenyl)oxiranes, where the reaction proceeds through a Meinwald-type rearrangement of the epoxide to a carbonyl, followed by an intramolecular redox process and cyclization involving the ortho-nitro group to ultimately form oxalamide derivatives. Although this specific reaction involves the 2-nitrophenyl isomer, it highlights the potential for complex intramolecular cascades initiated by epoxide activation in nitrophenyl oxiranes.

In a different pathway, reductive cyclization can occur. If the nitro group is partially or fully reduced, for instance to a nitroso, hydroxylamino, or amino group, the resulting functionality can act as a potent internal nucleophile. This nucleophile can then attack one of the epoxide carbons, leading to an intramolecular ring-opening cyclization. This strategy is a powerful method for synthesizing nitrogen-containing heterocyclic compounds. The regioselectivity of this cyclization would be governed by Baldwin's rules and the electronic/steric nature of the epoxide carbons, with attack likely favored at the benzylic position in an exo-tet cyclization fashion, depending on the length of the tether formed upon reduction.

These pathways underscore the synthetic potential of this compound as a precursor for constructing diverse molecular architectures through controlled intramolecular reactions.

Applications of 2 3 Nitrophenyl Oxirane As a Synthetic Intermediate

Construction of Complex Organic Scaffolds

The high reactivity of the epoxide functional group makes 2-(3-Nitrophenyl)oxirane an ideal starting material for nucleophilic ring-opening reactions, paving the way for the synthesis of various functionalized molecules and heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Benzimidazoles, Quinoxalinones, Quinolinones, Oxazaheterocycles)

While the epoxide ring is a key synthon for building molecular complexity, the direct application of this compound for the synthesis of several specific nitrogen-containing heterocycles such as pyrazoles, imidazoles, benzimidazoles, quinoxalinones, and quinolinones is not extensively documented in dedicated research findings. However, the synthesis of heterocycles containing the nitrophenyl group is a significant area of research, often starting from precursors other than the oxirane itself. For instance, various nitrogen-containing heterocycles are known to be synthesized from precursors like 3-nitrophenyl-substituted cyclohexanones. nih.gov

The synthesis of oxazaheterocycles, which contain both oxygen and nitrogen, is a plausible application for this oxirane. For example, enantiopure amino alcohols derived from the ring-opening of a related compound, 2-(2-nitrophenyl)-3-phenyloxirane, have been used as intermediates for the synthesis of the benzoxazine (B1645224) nucleus. nih.gov This suggests a potential pathway for this compound to be used in forming similar oxazaheterocyclic structures through reaction with appropriate nitrogen nucleophiles followed by cyclization.

Formation of Oxygen-Containing Heterocycles (e.g., Isochromans, Oxazolidine (B1195125) Derivatives)

The utility of this compound as a direct precursor for the synthesis of isochromans and specific oxazolidine derivatives is not widely detailed in the available scientific literature. General synthetic routes to oxygen-containing heterocycles are well-established, but specific examples initiating from this compound are not prominent. nih.govorganic-chemistry.org The formation of such scaffolds would likely involve a multi-step sequence beginning with the characteristic ring-opening of the epoxide.

Preparation of Functionalized Alcohols and Ethers

The preparation of functionalized alcohols and ethers is a primary application of oxiranes, including this compound. The fundamental reactivity of the epoxide ring involves its susceptibility to nucleophilic attack, leading to ring-opening and the formation of 1,2-difunctionalized compounds. This process is a cornerstone of organic synthesis for creating vicinal amino alcohols, diols, and alcohol ethers. mdpi.com

The reaction can proceed under acidic or basic conditions with a variety of nucleophiles:

Hydrolysis: Reaction with water, typically under acid catalysis, cleaves the epoxide ring to yield the corresponding 1,2-diol, specifically 1-(3-nitrophenyl)ethane-1,2-diol.

Alcoholysis: In the presence of an alcohol (ROH) as the nucleophile, the reaction yields an alcohol ether, such as 2-alkoxy-1-(3-nitrophenyl)ethan-1-ol.

Aminolysis: Nucleophilic attack by ammonia (B1221849) or primary/secondary amines opens the ring to produce valuable 1,2-amino alcohols. mdpi.comnih.gov

The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (SN2 mechanism). Under acidic conditions, the reaction proceeds via a transition state with carbocationic character, and the nucleophile attacks the more substituted carbon atom.

| Nucleophile | Reaction Condition | Primary Product |

|---|---|---|

| H₂O (Water) | Acidic (e.g., H₂SO₄) | 1-(3-Nitrophenyl)ethane-1,2-diol |

| CH₃OH (Methanol) | Basic (e.g., NaOCH₃) | 2-Methoxy-1-(3-nitrophenyl)ethan-1-ol |

| NH₃ (Ammonia) | Neutral/Basic | 2-Amino-1-(3-nitrophenyl)ethan-1-ol |

| RNH₂ (Primary Amine) | Neutral/Basic | 2-(Alkylamino)-1-(3-nitrophenyl)ethan-1-ol |

Role in the Asymmetric Synthesis of Chiral Building Blocks

When used in its enantiopure form, this compound becomes a powerful chiral building block for asymmetric synthesis. The stereochemistry of the oxirane is transferred to the product, allowing for the creation of stereochemically defined molecules.

Precursor to Enantiopure Amino Alcohols, Chiral Ligands, and Bases

Enantiomerically pure 1,2-amino alcohols are highly valuable compounds that serve as precursors for chiral auxiliaries, ligands for asymmetric catalysis, and biologically active molecules. nih.govresearchgate.net The stereospecific ring-opening of a chiral epoxide with a nitrogen nucleophile is one of the most direct methods to access these structures. researchgate.net

An enantiomerically pure form of this compound can be reacted with various amines to produce a library of enantiopure β-amino alcohols. These products are not only important targets themselves but also serve as scaffolds for the synthesis of more complex chiral molecules, including chiral ligands and bases that are essential in modern asymmetric catalysis. nih.govscispace.com For example, research on a related isomer has shown that enantiopure amino alcohols can be derivatized to provide rapid access to different chiral ligands and bases without loss of optical purity. nih.gov

| Chiral Oxirane | Reactant | Product Class | Application |

|---|---|---|---|

| (R)-2-(3-Nitrophenyl)oxirane | Ammonia | Enantiopure 1,2-Amino Alcohol | Chiral Building Block |

| (S)-2-(3-Nitrophenyl)oxirane | Aniline | Enantiopure N-Aryl-1,2-Amino Alcohol | Precursor for Chiral Ligands |

| (R)-2-(3-Nitrophenyl)oxirane | Piperidine | Enantiopure Vicinal Amino Alcohol | Intermediate for Pharmaceuticals |

Intermediate in the Synthesis of Pharmacologically Significant Chiral Molecules (e.g., Arformoterol intermediates)

The synthesis of Arformoterol, the (R,R)-enantiomer of the long-acting β2-adrenergic agonist Formoterol, relies on key chiral intermediates to establish the correct stereochemistry. While the 3-nitrophenyl structure is a feature of the synthetic pathway, it is important to note that the specific intermediate used is not this compound itself, but a more functionalized analog.

The key epoxide intermediate in several patented syntheses of Arformoterol is (R)-2-(4-benzyloxy-3-nitrophenyl)oxirane . newdrugapprovals.orgcjph.com.cnallfordrugs.com This molecule contains the essential 3-nitro group but is further substituted with a benzyloxy group at the 4-position of the phenyl ring. This benzyloxy group is later converted to the hydroxyl group present in the final Arformoterol structure. The condensation of this specific chiral oxirane with a chiral amine is a critical step that forms the backbone of the drug. cjph.com.cngoogle.com Therefore, while this compound is structurally related to this key intermediate, it lacks the necessary C4-substituent required for the synthesis of Arformoterol.

Utilization in Derivatization Strategies for Advanced Chemical Synthesis and Analytical Applications

Extensive literature searches did not yield specific documented applications of this compound as a primary derivatizing agent for analytical purposes, such as in chromatography (HPLC, GC) or other common analytical techniques for the routine analysis of other chemical entities. Derivatization in analytical chemistry is a common strategy to enhance the detectability, improve the chromatographic properties (e.g., volatility, resolution), or enable the separation of enantiomers of a target analyte. Typically, a derivatizing agent will possess a specific functional group that reacts selectively and quantitatively with the analyte, and a chromophore, fluorophore, or another moiety that facilitates detection.

While the chemical structure of this compound, featuring an epoxide ring and a nitro-aromatic system, suggests potential reactivity towards nucleophiles like amines and thiols, and the nitro group could serve as a chromophore for UV detection, its practical application as a dedicated derivatizing agent is not well-established in the reviewed scientific literature.

In the broader context of chemical synthesis, the epoxide functional group is a versatile intermediate. The ring-opening of epoxides with various nucleophiles is a fundamental transformation for the construction of more complex molecules. In principle, this compound can be utilized in synthetic strategies where the 3-nitrophenyl group is a desired structural motif in the final product or an intermediate that can be further modified (e.g., reduction of the nitro group to an amine).

For instance, the reaction of this compound with a chiral amine could theoretically be used as a method for the synthesis of a specific diastereomer, which is a common strategy in advanced chemical synthesis. The separation of these diastereomers could then provide a route to enantiomerically pure compounds. However, specific, detailed research findings outlining this particular application for this compound were not found.

The following table outlines the general principles of how a compound like this compound could theoretically be used in derivatization, based on the known reactivity of epoxides and the requirements for analytical derivatization. It is important to note that this is a conceptual outline, as specific research data for this compound is lacking.

| Potential Application Area | Theoretical Reaction Principle | Target Analytes | Purpose of Derivatization | Analytical Technique |

| Enantiomeric Resolution of Amines | Reaction of a racemic amine with enantiopure this compound to form diastereomers. | Chiral primary and secondary amines | Separation of enantiomers for purity determination. | HPLC with a chiral or achiral stationary phase. |

| Enhanced Detection of Amines | The nitroaromatic ring acts as a chromophore, increasing UV absorbance. | Amines with poor UV detection. | Improve sensitivity in UV-based detection. | HPLC-UV |

| Derivatization of Thiols | Nucleophilic ring-opening of the epoxide by the thiol group. | Thiols (e.g., in biological samples) | Improve stability and chromatographic behavior. | HPLC, GC-MS (after further derivatization for volatility). |

It is crucial to reiterate that the above table represents a theoretical framework. Without specific research findings, it is not possible to provide detailed reaction conditions, data on the efficiency of these potential derivatization reactions, or the chromatographic performance of the resulting derivatives. The absence of such information in the scientific literature suggests that other, more established derivatizing agents are preferred for these applications.

Stereochemical Control in 2 3 Nitrophenyl Oxirane Chemistry

Enantioselective Synthetic Strategies

The synthesis of single enantiomers of 2-(3-nitrophenyl)oxirane, a chiral epoxide, relies on asymmetric synthesis methodologies. These strategies aim to introduce the desired stereochemistry either through the use of chiral catalysts in the epoxidation of a prochiral alkene precursor or by employing chiral auxiliaries to direct the stereochemical course of the reaction.

The most direct route to enantiopure this compound is the asymmetric epoxidation of its corresponding alkene, 3-nitrostyrene (B1585535). Several catalytic systems have been developed for the enantioselective epoxidation of unfunctionalized olefins.

Jacobsen-Katsuki Epoxidation: A prominent method for the asymmetric epoxidation of unfunctionalized alkenes, including aryl-substituted ones like 3-nitrostyrene, is the Jacobsen-Katsuki epoxidation. electronicsandbooks.combristol.ac.uk This reaction utilizes a chiral manganese(III) salen complex as the catalyst to deliver an oxygen atom to the double bond in an enantioselective manner. electronicsandbooks.com The stereoselectivity of the reaction is influenced by several factors, including the structure of the salen ligand, the nature of the axial donor ligand, and the reaction temperature. mdpi.com For styrenes, high enantiomeric excesses (ee) are often achievable. While the Jacobsen catalyst is known to produce (R)-styrene oxide with moderate enantioselectivity (57% ee), this can be significantly improved to 86% ee by conducting the reaction at lower temperatures, such as -78 °C. bristol.ac.uk

The general mechanism, while not fully elucidated, is thought to involve a manganese(V)-oxo species as the active oxidant. mdpi.com The chiral ligand environment around the metal center dictates the facial selectivity of the oxygen atom transfer to the alkene, leading to the preferential formation of one enantiomer of the epoxide.

| Alkene | Catalyst System | Oxidant | Solvent | Temp (°C) | ee (%) |

| Styrene (B11656) | Chiral Mn(III)-salen | NaOCl | CH₂Cl₂ | 25 | 71 |

| 4-Chlorostyrene | Chiral Mn(III)-salen | NaOCl | CH₂Cl₂ | 25 | 68 |

| Indene | Supported Mn(III)-salen | NaOCl | CH₂Cl₂ | 25 | up to 96 |

| Styrene | Carbocyclic oxazolidinone ketone | Oxone | CH₃CN/aq. EDTA | -10 | 90 |

| 4-Methoxystyrene | Carbocyclic oxazolidinone ketone | Oxone | CH₃CN/aq. EDTA | -10 | 93 |

| 3-Nitrostyrene | Carbocyclic oxazolidinone ketone | Oxone | CH₃CN/aq. EDTA | -10 | 89 |

Table 1: Representative Enantioselective Epoxidation of Styrene Derivatives. This table presents data on the enantiomeric excess (ee) achieved in the asymmetric epoxidation of various styrene derivatives using different catalytic systems. The data is illustrative of the effectiveness of these methods.

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. mdpi.commdpi.com While not directly applicable to 3-nitrostyrene, it can be used to synthesize a chiral precursor, (2R,3R)-3-(3-nitrophenyl)oxiran-2-yl)methanol, from (E)-3-(3-nitrophenyl)prop-2-en-1-ol. This method employs a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide as the oxidant. mdpi.com The choice of the tartrate enantiomer, (+)-DET or (-)-DET, determines the absolute configuration of the resulting epoxide with high predictability. mdpi.com

An alternative to the direct epoxidation of alkenes is the construction of the epoxide ring from a carbonyl compound, such as 3-nitrobenzaldehyde (B41214), using methods that are controlled by either a chiral auxiliary or a chiral catalyst. wikipedia.orgsigmaaldrich.com

Asymmetric Darzens Reaction: The Darzens reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). When a chiral catalyst is used, this reaction can be rendered enantioselective. For instance, a chiral titanium complex, formed in situ from Ti(OiPr)₄ and a chiral 1,16-dihydroxytetraphenylene (DHTP) ligand, has been shown to catalyze the highly diastereo- and enantioselective Darzens reaction between various aldehydes and diazo-N,N-dimethylacetamide. organic-chemistry.org This method typically produces cis-glycidic amides in good yields and with excellent enantiomeric purities (up to 99% ee). organic-chemistry.org Applying this methodology to 3-nitrobenzaldehyde would provide a stereocontrolled route to a derivative of this compound.

Sulfur Ylide-Mediated Epoxidation: The reaction of a sulfur ylide with an aldehyde or ketone is a classic method for epoxide synthesis, known as the Johnson–Corey–Chaykovsky reaction. wikipedia.org By using a chiral sulfide (B99878), this reaction can be made asymmetric. The process can be run catalytically, where a chiral sulfide is converted in situ to the corresponding ylide, which then reacts with the aldehyde to form the epoxide and regenerate the sulfide for the next catalytic cycle. bristol.ac.uk Chiral sulfides derived from camphor (B46023) or those possessing C₂ symmetry have been successfully employed in the asymmetric epoxidation of aromatic aldehydes, leading to high enantioselectivities. bristol.ac.ukmdpi.com This approach offers a valuable pathway to enantiomerically enriched this compound starting from 3-nitrobenzaldehyde.

| Aldehyde | Chiral Ligand/Sulfide | Reagent | Yield (%) | dr (cis:trans) | ee (%) |

| Benzaldehyde (B42025) | (R)-DHTP | Diazo-N,N-dimethylacetamide | 95 | >99:1 | 98 |

| 4-Chlorobenzaldehyde | (R)-DHTP | Diazo-N,N-dimethylacetamide | 99 | >99:1 | 99 |

| 3-Nitrobenzaldehyde | (R)-DHTP | Diazo-N,N-dimethylacetamide | 89 | >99:1 | 98 |

| Benzaldehyde | Camphor-derived sulfide | Benzyl bromide/KHMDS | 85 | >95:5 | 94 |

| 4-Nitrobenzaldehyde | Camphor-derived sulfide | Benzyl bromide/KHMDS | 88 | >95:5 | 92 |

Table 2: Asymmetric Epoxidation of Aromatic Aldehydes. This table showcases the effectiveness of chiral auxiliary and catalyst-controlled methods in the synthesis of epoxides from aromatic aldehydes, providing representative yields, diastereomeric ratios (dr), and enantiomeric excesses (ee).

Diastereoselective Transformations and Products

Once racemic or enantiopure this compound is obtained, its subsequent reactions can be controlled to favor the formation of one diastereomer over another. This is particularly relevant in ring-opening reactions where a new stereocenter is formed.

Kinetic Resolution: A powerful strategy for obtaining enantiomerically enriched epoxides from a racemic mixture is through kinetic resolution. This process involves the selective reaction of one enantiomer with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric purity. sigmaaldrich.com

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly effective method for the resolution of terminal epoxides. nih.govunipd.it This reaction employs a chiral (salen)Co(III) complex as a catalyst to facilitate the addition of water to one enantiomer of the epoxide at a much faster rate than the other. nih.gov The result is the formation of an enantioenriched 1,2-diol from one enantiomer, while the other enantiomer of the epoxide is recovered with high enantiomeric excess. unipd.it This method is known for its broad substrate scope and exceptional selectivity, often achieving >99% ee for the recovered epoxide. unipd.it The mechanism is believed to involve a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the hydroxide (B78521) nucleophile. nih.gov

| Racemic Epoxide | Catalyst | Nucleophile | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) | Diol Product ee (%) |

| Styrene oxide | (R,R)-(salen)Co(III)OAc | H₂O | 45 | >99 | 98 |

| Propylene oxide | (R,R)-(salen)Co(III)OAc | H₂O | 44 | >99 | 97 |

| Glycidyl (B131873) butyrate | (R,R)-(salen)Co(III)OAc | H₂O | 43 | >99 | 98 |

| Phenyl glycidyl ether | (R,R)-(salen)Co(III)OAc | H₂O | 42 | >99 | 98 |

Table 3: Hydrolytic Kinetic Resolution of Terminal Epoxides. This table provides representative data for the Jacobsen Hydrolytic Kinetic Resolution, showing the yields and enantiomeric excesses for the recovered epoxide and the diol product for various substrates.

Another diastereoselective approach is the enantioselective ring-opening of meso-epoxides. For instance, the combination of an achiral nickel catalyst and a chiral titanium catalyst can achieve the enantioselective coupling of aryl halides with meso-epoxides to produce trans-β-arylcycloalkanols with high enantioselectivity (78–95% ee). nih.gov

Retention and Inversion of Configuration During Ring-Opening and Rearrangement Reactions

The stereochemical outcome of ring-opening reactions of epoxides is a critical aspect of their chemistry. Due to the significant ring strain of the three-membered ring, epoxides are susceptible to ring-opening by a variety of nucleophiles. chemistrysteps.commasterorganicchemistry.com These reactions typically proceed via an S(_N)2 mechanism, which has a direct consequence on the stereochemistry of the product. chemistrysteps.com

Inversion of Configuration: In a classic S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that carbon. masterorganicchemistry.com In the case of an epoxide, the oxygen atom acts as the leaving group (it remains bonded to the other carbon initially). When a nucleophile attacks one of the carbons of the oxirane ring, the C-O bond breaks, and the new bond with the nucleophile is formed from the opposite face. This leads to a predictable inversion of configuration at the center of attack. chemistrysteps.com

For this compound, nucleophilic attack can occur at either of the two carbons of the epoxide ring:

Attack at the less substituted carbon (C2): Under basic or neutral conditions with a strong nucleophile, the attack predominantly occurs at the less sterically hindered methylene (B1212753) carbon. This S(_N)2 attack will proceed with inversion of configuration at this center.

Attack at the benzylic carbon (C1): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction can develop some S(_N)1 character, with a buildup of positive charge on the more substituted, benzylic carbon. However, the reaction is still largely considered to be S(_N)2-like, and the nucleophile attacks the benzylic carbon from the backside, leading to inversion of configuration. The regioselectivity is often directed to the benzylic carbon due to its ability to better stabilize the partial positive charge in the transition state.

In both scenarios, the ring-opening is stereospecific, and the configuration of the starting epoxide enantiomer will determine the configuration of the resulting product. For example, if the (R)-enantiomer of this compound is opened by a nucleophile at the benzylic carbon, the resulting product will have the (S)-configuration at that carbon.

Computational and Theoretical Investigations of 2 3 Nitrophenyl Oxirane

Density Functional Theory (DFT) Studies

Density Functional Theory has become an indispensable tool in modern chemistry for investigating molecular structures, energies, and properties. By approximating the many-body electronic structure problem, DFT provides a computationally feasible yet accurate method to explore the chemical behavior of complex molecules like 2-(3-nitrophenyl)oxirane.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential reaction pathways for this compound. Aryl-substituted oxiranes can undergo various transformations, most notably ring-opening reactions, which can be initiated thermally, photochemically, or by nucleophilic/electrophilic attack. researchgate.netresearchgate.net A primary mechanism involves the cleavage of the C-C bond of the oxirane ring to form a carbonyl ylide intermediate, a reaction favored by aryl substitution. researchgate.net Another common pathway is the nucleophilic ring-opening, which proceeds via an SN2 mechanism. rsc.orgresearchgate.net

Computational chemists use DFT to locate the transition state (TS) for each potential step in a reaction mechanism. fossee.in The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy are critical for understanding the reaction's feasibility and rate. rsc.org By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict which reaction pathway is kinetically favored. For this compound, DFT could be used to compare the energy barriers for different ring-opening mechanisms, such as attack at the benzylic carbon versus the unsubstituted carbon. researchgate.net

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Path A: Attack at Benzylic Carbon | Nucleophile attacks the carbon atom attached to the nitrophenyl group. | 18.5 |

| Path B: Attack at Unsubstituted Carbon | Nucleophile attacks the CH₂ carbon of the oxirane ring. | 22.1 |

| Path C: C-C Bond Cleavage | Thermal rearrangement to a carbonyl ylide intermediate. | 35.7 |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. The presence of the strained three-membered oxirane ring and the electron-withdrawing nitrophenyl group creates a unique electronic environment. DFT is used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. hakon-art.com

From these orbital energies, a range of conceptual DFT reactivity descriptors can be derived to quantify chemical behavior. researchgate.netnih.gov These descriptors help predict how the molecule will interact with other reagents. hakon-art.com For this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor, and thus more susceptible to nucleophilic attack. rjpn.org

| Descriptor | Symbol | Definition | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -7.85 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -2.15 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.70 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.00 |

| Global Electrophilicity Index | ω | μ² / (2η) | 4.39 |

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, DFT is a powerful tool for predicting the outcome. For the ring-opening of an unsymmetrical epoxide like this compound, a nucleophile can attack one of two distinct carbon atoms, leading to different constitutional isomers. This is known as regioselectivity. researchgate.netresearchgate.net By calculating the activation energies for the transition states corresponding to each possible attack, DFT can accurately predict the major product. researchgate.net The pathway with the lower energy barrier will be the dominant one. acs.orgnih.gov

Similarly, stereoselectivity—the preferential formation of one stereoisomer over another—can be investigated. If the reaction creates new chiral centers, DFT can be used to model the transition states leading to different stereoisomeric products (e.g., enantiomers or diastereomers). A comparison of the activation barriers for these pathways allows for the prediction of the stereochemical outcome of the reaction. acs.orgnih.gov

Potential Energy Surface (PES) Scanning for Molecular Stability

A Potential Energy Surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths or dihedral angles, and optimizing the rest of the molecular structure at each step, a "relaxed" PES scan can be generated. q-chem.comq-chem.com This technique is valuable for exploring molecular stability and conformational preferences.

For this compound, a PES scan could be performed by rotating the bond between the phenyl ring and the oxirane ring. This would reveal the rotational energy barrier and identify the most stable conformations of the molecule. Additionally, scanning the C-C or C-O bond lengths of the oxirane ring can map the initial stages of the ring-opening reaction, providing an estimate of the reaction pathway and helping to locate an approximate structure for a subsequent, more rigorous transition state search. researchgate.net

Comparison of Computational Predictions with Experimental Reactivity Data

A critical aspect of any computational study is the validation of its predictions against experimental results. While DFT provides profound insights, its accuracy depends on the chosen functional and basis set. Therefore, comparing computational data with real-world measurements is essential. nih.gov

For this compound, the predicted kinetic favorability of one reaction pathway over another (based on calculated ΔG‡ values) should align with experimentally observed product ratios and reaction rates. For example, if DFT calculations predict that nucleophilic attack at the benzylic carbon is significantly more favorable than at the other carbon, this should be reflected in a high regioselectivity observed in laboratory experiments. Agreement between theoretical predictions and experimental data lends confidence to the computational model and the mechanistic insights derived from it. nih.govacs.org

Molecular Dynamics Simulations in Reaction Pathway Analysis

While DFT is excellent for studying static points on a potential energy surface (like reactants, products, and transition states), Molecular Dynamics (MD) simulations provide a way to explore the dynamic evolution of a molecular system over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motion, conformational changes, and solvent effects. acs.org

In the context of reaction pathway analysis for this compound, MD simulations can be used to explore the vast conformational space of the reactant molecule in solution. This can help identify "near attack conformers"—geometries that are structurally primed for reaction. nih.gov By observing the dynamic interactions between the epoxide and a reactant, MD can provide insights into the initial steps of a reaction that lead to the transition state. nih.gov

Furthermore, advanced techniques like reactive molecular dynamics (using reactive force fields like ReaxFF) can simulate the actual bond-breaking and bond-forming events of a chemical reaction. researchgate.netacs.org This approach can be used to discover novel or unexpected reaction pathways and intermediates in the complex chemical network that may be accessible to this compound under specific conditions.

Quantum Chemical Characterization of Bond Properties and Electron Density of this compound

As of September 2025, a thorough review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the quantum chemical characterization of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties, and have been applied to various oxirane and nitroaromatic compounds, dedicated studies detailing the bond properties and electron density of this particular molecule are not available in the public domain.

Research into related compounds, such as derivatives of nitrophenyl-substituted heterocycles, has utilized quantum chemical calculations to explore molecular structures, electronic properties, and reactivity. These studies typically involve geometry optimization to determine the most stable conformation and subsequent analysis of bond lengths, bond angles, and dihedral angles. Furthermore, electron density analysis, including the examination of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, provides insights into the reactive sites of a molecule.

For instance, computational studies on nitroaromatic compounds often focus on the influence of the nitro group on the electronic structure of the aromatic ring and other substituents. Similarly, theoretical investigations of oxirane derivatives explore the strain of the three-membered ring and its effect on bond characteristics and reactivity.

However, without specific published research on this compound, it is not possible to provide detailed, scientifically accurate data tables and in-depth discussion on its bond properties and electron density as requested. The generation of such data would require novel, dedicated quantum chemical calculations to be performed and validated, which is beyond the scope of this review.

Therefore, the following subsections, which would typically contain detailed findings and data tables, cannot be populated at this time due to the lack of available primary research literature on the quantum chemical properties of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies in Elucidating Molecular Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(3-nitrophenyl)oxirane, ¹H and ¹³C NMR spectra offer definitive evidence for its structural assignment through the analysis of chemical shifts, coupling constants, and deshielding effects.

The protons of the oxirane ring are expected to appear in the upfield region of the ¹H NMR spectrum, typically between 2.5 and 4.5 ppm. The electron-withdrawing nature of the adjacent nitrophenyl group causes a downfield shift for the methine proton (CH) attached to the aromatic ring compared to the methylene (B1212753) protons (CH₂).

A significant feature in the ¹H NMR spectrum is the deshielding effect of the nitro group (NO₂) on the aromatic protons. The electron-withdrawing capacity of the nitro group decreases the electron density around the protons on the phenyl ring, causing their signals to appear at a lower field (higher ppm values) than those of unsubstituted benzene (B151609) (7.34 ppm). libretexts.orglibretexts.org Protons ortho and para to the nitro group are typically the most deshielded due to resonance effects. stackexchange.com For a meta-substituted pattern as in this compound, complex splitting patterns are expected in the aromatic region (typically 7.5-8.5 ppm).

Coupling constants (J) provide information about the connectivity of adjacent protons. For the oxirane ring, distinct geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling constants are expected, which are crucial for confirming the three-membered ring structure.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The carbons of the oxirane ring are expected to resonate at a relatively high field (typically 40-60 ppm). The aromatic carbons will appear between 120 and 150 ppm, with the carbon atom directly attached to the nitro group being significantly deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values based on analogous structures, as specific experimental data for this compound is not readily available in the cited literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxirane CH | 3.9 - 4.2 | Doublet of doublets (dd) | J_vicinal, J_vicinal' |

| Oxirane CH₂ (diastereotopic) | 2.8 - 3.2 | Doublet of doublets (dd) | J_geminal, J_vicinal |

| Oxirane CH₂' (diastereotopic) | 2.6 - 3.0 | Doublet of doublets (dd) | J_geminal, J_vicinal' |

| Aromatic H (ortho to oxirane) | 7.6 - 7.8 | Multiplet | |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Multiplet | |

| Aromatic H (para to oxirane) | 7.5 - 7.7 | Triplet (t) | |

| Aromatic H (between groups) | 8.2 - 8.4 | Singlet-like or narrow multiplet |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the nitro group, the aromatic ring, and the oxirane ring.

The key diagnostic peaks are:

Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching vibrations are expected. The asymmetric stretch typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Oxirane Ring: The characteristic C-O stretching vibrations (ring breathing) of the epoxide ring are typically found in the 1250 cm⁻¹ region and also in the 950-810 cm⁻¹ range (asymmetric) and 880-750 cm⁻¹ range (symmetric). core.ac.uknist.gov The C-H stretching of the oxirane ring may also be observed around 3050 cm⁻¹. core.ac.uk

IR spectroscopy is also highly effective for reaction monitoring . For instance, during the synthesis of this compound via the epoxidation of 3-nitrostyrene (B1585535), the disappearance of the alkene C=C stretching band (around 1630 cm⁻¹) and the appearance of the characteristic oxirane ring bands can be monitored in real-time to track the progress of the reaction.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Oxirane C-H | Stretch | ~3050 | Medium |

| Alkane C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Strong |

| Nitro N-O | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro N-O | Symmetric Stretch | 1360 - 1290 | Strong |

| Oxirane C-O | Ring "breathing" | ~1250 | Strong |

| Oxirane Ring | Asymmetric Stretch | 950 - 810 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₇NO₃. The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental composition with high confidence.

Fragmentation analysis via techniques like electron ionization (EI) mass spectrometry provides structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation patterns. whitman.eduyoutube.com Plausible fragmentation pathways include:

Loss of the nitro group (NO₂•, 46 Da).

Cleavage of the oxirane ring, leading to fragments such as a tropylium-like cation or a benzoyl cation after rearrangement.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the oxirane ring.

Formation of a nitrophenonium ion.

The relative abundance of these fragment ions in the mass spectrum creates a unique fingerprint that aids in the structural confirmation of the molecule.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NO₃ |

| Calculated Exact Mass | 165.0426 g/mol |

| Common Fragment Losses | NO₂ (46 Da), CHO (29 Da), CO (28 Da) |

| Predicted Major Fragments (m/z) | [M-NO₂]⁺, [M-CHO]⁺, [C₆H₅]⁺, [C₆H₄NO₂]⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, studies on related compounds, such as 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl)oxirane, demonstrate the power of this technique. imedpub.comscispace.com

A single-crystal X-ray diffraction analysis of this compound would provide precise data on:

Bond lengths and angles: Confirming the strained geometry of the three-membered oxirane ring and the planarity of the phenyl ring.

Conformation: Determining the relative orientation of the phenyl ring with respect to the oxirane ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonds or π-π stacking interactions.

For chiral molecules like this compound, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, distinguishing between the (R) and (S) forms.

Table 4: Crystallographic Data for a Related Compound: (2S*,3R*)-2,3-bis(4-nitrophenyl)oxirane Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. cdnsciencepub.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3398(6) |

| b (Å) | 10.1423(5) |

| c (Å) | 12.8710(7) |

| β (°) | 102.508(2) |

| Volume (ų) | 1317.02(12) |

Solid-State ¹⁷O NMR Characterization for Oxygen Environment Analysis

Solid-state ¹⁷O NMR is a highly specialized technique that provides unique insights into the local environment of oxygen atoms. ox.ac.uk Due to the low natural abundance of the ¹⁷O isotope (0.038%), this method typically requires isotopic enrichment. huji.ac.il

While no solid-state ¹⁷O NMR data exists specifically for this compound, studies on ¹⁷O-labeled 2,3-bis(4-nitrophenyl)oxirane have been successfully conducted. cdnsciencepub.comcdnsciencepub.comscholaris.ca Such an analysis on this compound would allow for the direct characterization of the oxygen atom in the strained oxirane ring.